2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
This compound is a mouthful, but let’s break it down It consists of several functional groups, including methoxy (CH₃O), ethyl (C₂H₅), and a phthalazinyl sulfonamide (C₁₄H₁₀N₆O₅S) core
Name: 2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
Purpose: This compound likely has applications in drug discovery, materials science, or other fields due to its unique structure.
Chemical Reactions Analysis
Reactions::
Substitution: The compound contains multiple substituents (methoxy, ethyl, sulfonamide), suggesting it can participate in substitution reactions.
Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction.
Cyclization: The phthalazinyl ring can undergo cyclization reactions.
Sulfonation: The benzenesulfonamide group is susceptible to sulfonation reactions.
Methylation: Methylation agents (e.g., methyl iodide) for introducing methoxy groups.
Ethylation: Ethylation agents (e.g., ethyl bromide) for introducing ethyl groups.
Sulfonation: Sulfuric acid or chlorosulfonic acid for sulfonation.
Cyclization: Heat or Lewis acids to promote cyclization.
Major Products:: The major products would be derivatives of this compound resulting from the above reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Materials Science: Explore its use in designing novel materials (e.g., polymers, crystals, or nanoparticles).
Biological Studies: Assess its interactions with biological targets (e.g., enzymes, receptors, or DNA).
Mechanism of Action
The exact mechanism remains speculative without experimental data. researchers would study its binding to specific proteins or pathways to understand its effects.
Comparison with Similar Compounds
or 6-methylcoumarin to highlight its uniqueness.
Properties
Molecular Formula |
C20H21N5O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)20-23-22-19(25(20)24-13)14-8-9-17(29-3)18(12-14)30(26,27)21-10-11-28-2/h4-9,12,21H,10-11H2,1-3H3 |
InChI Key |
RCDCXMPRMRBZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NCCOC |
Origin of Product |
United States |
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